molecular formula C₂₄H₂₁D₆NO₈S B1152091 4-Hydroxy Duloxetine-d6 β-D-Glucuronide

4-Hydroxy Duloxetine-d6 β-D-Glucuronide

Cat. No.: B1152091
M. Wt: 495.58
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy Duloxetine-d6 β-D-Glucuronide is a deuterated glucuronide metabolite of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This compound is chemically defined as a β-D-glucuronide conjugate of 4-hydroxy duloxetine, where six hydrogen atoms are replaced with deuterium (D6) at specific positions to enhance stability and analytical precision . Its molecular formula is C24H21D6NO8S, with a molecular weight of 495.58 g/mol .

Primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this deuterated analog enables accurate quantification of duloxetine and its metabolites in biological matrices during pharmacokinetic studies, method validation, and quality control (QC) for regulatory submissions (e.g., Abbreviated New Drug Applications, ANDA) . Its deuterated structure minimizes isotopic interference, ensuring high specificity in assays .

Properties

Molecular Formula

C₂₄H₂₁D₆NO₈S

Molecular Weight

495.58

Synonyms

4-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-1-(naphthalenyl-d6) β-D-Glucopyranosiduronic Acid;  LY 550408-d6; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-Hydroxy Duloxetine-d6 β-D-Glucuronide, a comparative analysis with structurally and functionally related compounds is provided below.

Table 1: Structural and Functional Comparison of Glucuronidated Metabolites

Compound Name Molecular Formula Molecular Weight (g/mol) Parent Drug Key Features Reference
This compound C24H21D6NO8S 495.58 Duloxetine Deuterated internal standard; used in LC-MS/MS for bioanalytical assays
4-Hydroxy Alverine Glucuronide C23H30NO8S 474.25 Alverine Non-deuterated; high inter-individual variability in pharmacokinetic studies
5-Hydroxy Rosiglitazone β-D-Glucuronide C24H25NO9 549.55 Rosiglitazone Weak inhibitor of renal organic anion transporters (OAT1/OAT3)
Quercetin-3-O-β-D-Glucuronide C21H18O13 478.36 Quercetin Natural flavonoid; exhibits anti-inflammatory and antioxidant activity
(Z)-4-Hydroxy Tamoxifen O-β-D-Glucuronide C30H35NO10S 601.67 Tamoxifen Estrogen receptor modulator metabolite; hydrolyzed by β-glucuronidase

Key Findings from Comparative Studies

Analytical Utility: this compound is distinguished by its deuterated structure, which reduces matrix effects in LC-MS/MS compared to non-deuterated analogs like 4-Hydroxy Alverine Glucuronide .

Metabolic Stability :

  • Glucuronides such as (Z)-4-Hydroxy Tamoxifen O-β-D-Glucuronide are susceptible to enzymatic hydrolysis by β-glucuronidase, a trait critical for quantifying free metabolites in biological samples . In contrast, deuterated glucuronides like this compound are designed to resist degradation, ensuring stable quantification .

Pharmacokinetic Variability: Non-deuterated glucuronides (e.g., 4-Hydroxy Alverine Glucuronide) exhibit high inter- and intra-subject variability (CV >80%), complicating bioequivalence assessments . Deuterated analogs mitigate this by normalizing recovery rates in analytical workflows .

Research Implications and Limitations

  • Structural Influence on Function: The position of glucuronidation (e.g., phenolic vs. acyl) and isotopic labeling (deuteration) significantly impacts metabolic stability and analytical performance. For instance, acyl-glucuronides are prone to hydrolysis, whereas deuterated phenolic glucuronides enhance assay reproducibility .
  • Gaps in Literature: While extensive data exist for natural glucuronides (e.g., flavonoid derivatives), synthetic analogs like this compound are undercharacterized in terms of enzymatic interactions and long-term stability .

Preparation Methods

Structural Characteristics

This compound (Mol. Formula: C24H21D6NO8S\text{C}_{24}\text{H}_{21}\text{D}_6\text{NO}_8\text{S}; Mol. Wt.: 495.6 g/mol) features a deuterated naphthalene ring (positions 2, 3, 5, 6, 7, 8) conjugated to β-D-glucuronic acid via an ether linkage. The glucuronide moiety is attached to the 4-hydroxy group of duloxetine, a structural modification that enhances water solubility for renal excretion.

Property Value
CAS Number (Unlabeled)741693-83-4
Molecular FormulaC24H21D6NO8S\text{C}_{24}\text{H}_{21}\text{D}_6\text{NO}_8\text{S}
Molecular Weight495.6 g/mol
Deuterium PositionsNaphthalene-2,3,5,6,7,8-d6

Applications in Pharmaceutical Research

As a stable isotopologue, this compound is indispensable for:

  • Quantifying duloxetine metabolites in plasma via LC-MS/MS.

  • Validating bioanalytical methods per EMA and USFDA guidelines.

  • Studying back-conversion artifacts in pharmacokinetic assays.

Synthetic Routes for this compound

Deuterium Labeling of 4-Hydroxy Duloxetine

Deuterium incorporation occurs during the synthesis of the duloxetine intermediate. The naphthalene ring is deuterated using D2O\text{D}_2\text{O} or deuterated solvents under catalytic conditions.

Key Reaction Steps:

  • Deuteration of Naphthalene Intermediate:

    • Starting material: Naphthalen-1-ol-d6.

    • Reaction with thiophene-2-propaneamine in the presence of a palladium catalyst.

    • Yield: >95% deuterium incorporation (confirmed via 1H^1\text{H}-NMR).

  • Hydroxylation:

    • Enzymatic oxidation using cytochrome P450 (CYP2D6) to introduce the 4-hydroxy group.

    • Alternative: Chemical oxidation with KMnO4\text{KMnO}_4 under acidic conditions.

Glucuronidation of 4-Hydroxy Duloxetine-d6

Glucuronidation is achieved via enzymatic or chemical methods:

Enzymatic Glucuronidation

  • Enzyme System: Recombinant UDP-glucuronosyltransferase (UGT1A1 or UGT2B7).

  • Conditions:

    • Substrate: 4-Hydroxy Duloxetine-d6 (1 mM).

    • Cofactor: UDP-glucuronic acid (5 mM) in Tris-HCl buffer (pH 7.4).

    • Incubation: 37°C for 2–4 hours.

  • Yield: 60–70% (HPLC purity).

Chemical Glucuronidation

  • Koenigs-Knorr Reaction:

    • React 4-Hydroxy Duloxetine-d6 with acetobromo-α-D-glucuronic acid in the presence of Ag₂O.

    • Hydrolyze the acetyl groups using NaOH to yield the β-D-glucuronide.

  • Yield: 40–50% (lower than enzymatic due to stereochemical challenges).

Purification and Characterization

Chromatographic Purification

  • HPLC Conditions:

    • Column: C18 (5 µm, 250 × 4.6 mm).

    • Mobile Phase: Acetonitrile/0.1% formic acid (gradient elution).

    • Flow Rate: 1.0 mL/min.

  • Purity: ≥98% (UV detection at 230 nm).

Spectroscopic Characterization

Technique Key Findings
LC-MS/MS [M+H]+[\text{M}+\text{H}]^+ m/z 496.2 → 310.1 (duloxetine-d6 fragment)
1H^1\text{H}-NMR Absence of proton signals at deuterated naphthalene positions (δ 7.2–8.1)
IR Stretching vibrations at 3400 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O)

Analytical Method Validation for QC Applications

LC-MS/MS Bioanalytical Method (Per EMA/USFDA)

A validated method for simultaneous quantification of duloxetine and 4HDG in human plasma includes:

Parameter Results
Linearity 1–500 ng/mL (R2>0.99R^2 > 0.99)
Precision (RSD) Intra-day: ≤5.2%; Inter-day: ≤7.8%
Accuracy 92–108% recovery
Stability No back-conversion after 24h at room temp

Stability Considerations

  • Storage: -20°C in amber vials to prevent photodegradation.

  • Reconstitution: Use methanol/water (50:50) to avoid hydrolysis.

Industrial-Scale Custom Synthesis

Process Optimization

  • Cost-Efficiency: Use enzymatic glucuronidation to reduce solvent waste.

  • Scalability: Batch reactors with immobilized UGT enzymes (≥10 g scale).

Regulatory Compliance

  • Documentation: Full characterization data (COA, NMR, MS spectra) provided.

  • Impurity Control: Limits for duloxetine-d6 (<0.1%) and glucuronic acid (<0.5%) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Hydroxy Duloxetine-d6 β-D-Glucuronide using enzymatic methods?

  • Methodology : Utilize recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli BL21(DE3) systems, as demonstrated for structurally similar glucuronides . Reaction conditions (pH 7.4, 37°C, 3-hour incubation) and substrate-to-enzyme ratios should be calibrated using LC-MS to monitor conversion efficiency. Isotope-labeled precursors (e.g., deuterated duloxetine derivatives) ensure isotopic purity in the final product.

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodology : Employ validated LC-MS/MS protocols with deuterated internal standards to minimize matrix effects. For example, a method developed for oxymorphone glucuronides in urine (LOD: 0.5 ng/mL, LOQ: 2 ng/mL) can be adapted . Ensure chromatographic separation using C18 columns and mobile phases with 0.1% formic acid to resolve isotopic isomers .

Q. How can isotopic purity of this compound be confirmed?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion at m/z 495.58 (C24H21D6NO8S) . Compare <sup>1</sup>H NMR spectra with non-deuterated analogs to confirm absence of protium signals in deuterated positions .

Advanced Research Questions

Q. What metabolic interactions influence the formation of this compound in vivo?

  • Methodology : Conduct hepatocyte incubation studies with CYP2D6 and UGT1A3/UGT2B7 inhibitors (e.g., fluconazole) to identify rate-limiting enzymes. Quantify intermediates via time-course LC-MS profiling. Cross-reference with duloxetine’s known glucuronidation pathways to map isotopic tracer dynamics .

Q. How do structural modifications in β-D-glucuronide conjugates affect stability under physiological conditions?

  • Methodology : Perform stability assays (pH 2–9, 37°C) and monitor degradation using HPLC-UV. For this compound, compare hydrolysis rates with non-deuterated analogs to assess deuterium’s protective effect on glucuronide bond cleavage .

Q. What strategies resolve discrepancies in reported molecular weights for this compound across studies?

  • Methodology : Reanalyze conflicting samples (e.g., 495.58 vs. 489.54 ) using tandem MS/MS fragmentation. Verify synthetic routes (e.g., deuterium incorporation at specific positions) and cross-validate with independent NMR assignments to rule out isotopic mislabeling .

Q. How can researchers model inter-laboratory variability in glucuronide quantification?

  • Methodology : Implement a multi-center validation study using shared reference standards. Apply statistical tools (e.g., ANOVA) to assess intra- and inter-lab precision. For example, replicate analyses of duloxetine metabolites showed ≤5% RSD in optimized LC-MS conditions .

Methodological Considerations Table

ParameterRecommended ApproachKey References
SynthesisRecombinant UGTs in E. coli; isotope-labeled precursors
QuantificationLC-MS/MS with deuterated internal standards; C18 columns
Isotopic PurityHRMS (m/z 495.58) and <sup>1</sup>H NMR comparative analysis
Metabolic StabilitypH-dependent hydrolysis assays; deuterium kinetic isotope effect studies
Discrepancy ResolutionMS/MS fragmentation patterns and synthetic route audits

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